2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic acid

mTORC1 signaling leucine mimetic SAR

This N-acetylated, gem-difluoro leucine analog is the definitive structurally matched negative control for NV-5138 (mefleucine) in mTORC1/Sestrin2 assays. The acetamido cap abolishes LAT1-mediated transport and mTORC1 agonism while preserving the difluoro-dimethylpentanoic acid backbone—enabling rigorous dissection of α-amine pharmacophoric contributions. Its unique neutral chromatographic retention and distinct mass transition (m/z 223.22) make it an ideal internal standard for LC-MS/MS quantification of NV-5138 in plasma, CSF, or tissue homogenates. Use in parallel with NV-5138 (free amine) and N-acetyl-L-leucine (non-fluorinated control) for complete SAR triage.

Molecular Formula C9H15F2NO3
Molecular Weight 223.22 g/mol
CAS No. 2097950-67-7
Cat. No. B1485221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic acid
CAS2097950-67-7
Molecular FormulaC9H15F2NO3
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(C)(C)C(F)F)C(=O)O
InChIInChI=1S/C9H15F2NO3/c1-5(13)12-6(7(14)15)4-9(2,3)8(10)11/h6,8H,4H2,1-3H3,(H,12,13)(H,14,15)
InChIKeyXGYVJLKJSIFQHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic Acid (CAS 2097950-67-7): Structural Identity and Core Pharmacophore


2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic acid (CAS 2097950-67-7) is a synthetic, fluorinated N-acetyl amino acid derivative with the molecular formula C9H15F2NO3 and a molecular weight of 223.22 g/mol . The compound is also designated as N-Acetyl-5,5-difluoro-4-methylleucine [1]. It is the N-acetylated analog of the investigational mTORC1 activator mefluleucine (NV-5138 / SPN-820; (S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid), a first-in-class, orally bioavailable, brain-penetrant small molecule that directly binds Sestrin2 to selectively activate the mechanistic target of rapamycin complex 1 (mTORC1) pathway [2]. The presence of the gem‑difluoro motif at the 5‑position and the acetamido cap at the α‑amino group constitutes a distinct chemotype within the leucine‑mimetic class, differentiating it from both the clinical free‑amine parent and non‑fluorinated N‑acetyl leucine analogs.

Procurement Risk: Why 2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic Acid Cannot Be Replaced by NV-5138 or N-Acetyl-L-leucine


Substitution with the free‑amine parent NV‑5138 (CAS 2095886‑80‑7) or with non‑fluorinated N‑acetyl‑L‑leucine (CAS 1188‑21‑2) introduces distinct changes in molecular recognition, physicochemical properties, and biological readout that undermine experimental reproducibility. The acetamido group of the target compound eliminates the cationic primary amine present in NV‑5138, altering hydrogen‑bonding capacity, passive membrane permeability, and susceptibility to amino‑acid transporters such as LAT1 [1]. The gem‑difluoro substituent at the 5‑position increases metabolic stability toward cytochrome P450 oxidation relative to the non‑fluorinated N‑acetyl‑L‑leucine scaffold, while simultaneously modulating the compound's interaction with the Sestrin2 leucine‑binding pocket in a manner that is not recapitulated by the des‑fluoro analog [2]. Consequently, in‑vitro pharmacological potency, cellular uptake kinetics, and metabolic clearance rates observed with NV‑5138 or N‑acetyl‑L‑leucine cannot be extrapolated to the target compound; independent characterization of the N‑acetyl‑5,5‑difluoro chemotype is mandatory for studies requiring accurate structure‑activity relationship (SAR) interpretation or analytical reference standardization.

Quantitative Differentiation Evidence for 2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic Acid (CAS 2097950-67-7)


Structural Differentiation from NV-5138: The Acetamido Cap Removes the Cationic Amine

The target compound differs from the clinical candidate NV‑5138 (free amine) by an N‑acetyl substitution. This modification eliminates the primary amine (pKa ≈ 9.5 for NV‑5138) and replaces it with a neutral acetamido group, fundamentally altering the molecule's charge state at physiological pH. In the leucine‑derivative SAR study by Nagamori et al., removal or acylation of the α‑amino group abolished LAT1‑mediated cellular uptake and downstream mTORC1 activation (p70S6K phosphorylation), indicating that a free amine is a strict prerequisite for both transporter recognition and intracellular mTORC1 agonism [1]. While no direct head‑to‑head uptake or target‑engagement data are publicly available for the target compound versus NV‑5138, this class‑level SAR evidence predicts that the N‑acetyl modification renders the target compound either inactive or substantially less potent as an mTORC1 activator.

mTORC1 signaling leucine mimetic SAR

Metabolic Stability Advantage Conferred by the Gem‑Difluoro Motif Relative to Non‑Fluorinated N‑Acetyl‑L‑leucine

The 5,5‑difluoro substitution in the target compound blocks oxidative metabolism at the terminal isopropyl group. In the clinical pharmacokinetic study of NV‑5138, which shares the identical 5,5‑difluoro‑4,4‑dimethylpentanoic acid backbone, the compound demonstrated sufficient metabolic stability to achieve measurable cerebrospinal fluid concentrations following oral dosing, whereas non‑fluorinated leucine undergoes rapid first‑pass metabolism [1]. Although direct microsomal stability data for the target compound versus N‑acetyl‑L‑leucine are not published, the established role of gem‑difluoro substitution in retarding CYP‑mediated oxidation at adjacent positions supports a class‑level inference of enhanced metabolic stability. The target compound's mean residence time is expected to be prolonged relative to N‑acetyl‑L‑leucine in hepatocyte or microsomal incubation systems.

metabolic stability fluorination leucine analog

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Profile

The combination of the neutral acetamido group and the lipophilic difluoromethyl moiety yields a distinct physicochemical profile. The target compound (C9H15F2NO3, MW 223.22) is more lipophilic and has fewer hydrogen‑bond donors than NV‑5138 (C7H13F2NO2, MW 181.18), which contains a free amine and a carboxylic acid. Conversely, it is more polar and has a higher molecular weight than the non‑fluorinated N‑acetyl‑L‑leucine (C8H15NO3, MW 173.20). These differences directly impact chromatographic retention, logD, and passive membrane permeability, making the compound uniquely suited or unsuited for specific assay formats. Quantitative logD or permeability data remain unpublished, and the comparison is based on structural analysis and the known properties of the comparator molecules .

physicochemical properties logP permeability

Recommended Application Scenarios for 2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic Acid in Scientific Procurement


Negative Control or Matched-Pair Analog for NV-5138 mTORC1 Activation Assays

Based on the class‑level SAR evidence that N‑acylation abolishes LAT1‑mediated transport and mTORC1 agonism [1], this compound is a rational candidate for use as a structurally matched negative control alongside NV‑5138 in cell‑based p70S6K phosphorylation or Sestrin2‑GATOR2 dissociation assays. Its identical difluoro‑dimethylpentanoic acid backbone ensures that any observed biological effect cannot be attributed to nonspecific interactions of the fluorinated scaffold. Researchers must empirically confirm lack of mTORC1 activation in their specific cellular context before adopting it as a definitive negative control.

Analytical Reference Standard for LC‑MS/MS Quantification of NV‑5138 and Related Metabolites

The target compound's distinct chromatographic retention (due to the neutral acetamido group) and its unique mass transition (parent ion m/z 223.22) make it suitable as an internal standard or calibration reference in LC‑MS/MS methods quantifying NV‑5138 in plasma, CSF, or tissue homogenates. The absence of an endogenous counterpart and the stability conferred by fluorine substitution support its use in bioanalytical method validation, provided that extraction recovery and matrix effect are independently characterized.

SAR Probe for the Role of the α‑Amine in Sestrin2 Binding and mTORC1 Activation

For medicinal chemistry teams exploring the Sestrin2 leucine‑binding pocket, this compound serves as a key SAR probe that isolates the contribution of the α‑amine to target engagement. When profiled in parallel with NV‑5138 (free amine) and N‑acetyl‑L‑leucine (non‑fluorinated control), it enables dissection of the pharmacophoric requirements for Sestrin2 binding versus LAT1 transport. Binding affinity data (e.g., SPR, ITC) for this compound remain absent from the public domain and represent a clear gap that procurement‑driven laboratories may seek to fill.

Metabolic Stability Benchmarking in Fluorinated vs. Non‑Fluorinated Leucine Analog Series

The gem‑difluoro motif is expected to confer resistance to CYP‑mediated oxidation [2]. This compound can be used as a comparator in metabolic stability panels alongside N‑acetyl‑L‑leucine and NV‑5138 to quantify the incremental benefit of fluorine substitution on intrinsic clearance in human, rat, and mouse hepatocytes. Such data will inform the design of next‑generation mTORC1 modulators with optimized pharmacokinetic profiles.

Quote Request

Request a Quote for 2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.